Stereochemical Configuration Impact on Phenylpyrrolidine Amine Bioactivity: (R)-Enantiomer vs. Racemate and (S)-Enantiomer Differentiation
The (R)-enantiomer of 1-(4-(pyrrolidin-1-yl)phenyl)propan-1-amine provides defined stereochemistry at the benzylic chiral center, in contrast to the racemic mixture (CAS 1270552-67-4) which contains an equimolar mixture of (R)- and (S)-enantiomers . While direct comparative pharmacological data between (R)- and (S)-enantiomers of this specific compound are not publicly available, class-level evidence from structurally related phenylpyrrolidine amines in the Roche TAAR1 agonist patent series demonstrates that stereochemical configuration at the benzylic position is a critical determinant of receptor binding affinity and functional potency [1]. The patent exemplification includes specific (R)-configured phenylpyrrolidine amines with EC₅₀ values for human TAAR1 in the low nanomolar range, indicating that stereochemistry is non-negotiable for achieving the desired pharmacological profile [1].
| Evidence Dimension | Stereochemical identity and chiral purity |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 1270086-27-5, single stereoisomer with defined (R)-configuration; vendor-reported purity ≥98% |
| Comparator Or Baseline | Racemic mixture, CAS 1270552-67-4, containing both (R)- and (S)-enantiomers in unspecified ratio; purity reported 95-98% HPLC |
| Quantified Difference | Qualitative difference in stereochemical composition; racemate introduces 50% (S)-enantiomer content which may exhibit different receptor binding kinetics, off-target activity, or antagonistic properties relative to the (R)-form |
| Conditions | Stereochemical identity verified by vendor specification; class-level inference derived from phenylpyrrolidine TAAR1 agonist SAR data in Roche patent US 8,877,741 B2 |
Why This Matters
Procurement of the defined (R)-enantiomer rather than the racemate ensures stereochemical homogeneity, eliminating the confounding variable of mixed enantiomer pharmacology in receptor binding assays and enabling direct correlation of stereochemistry with observed biological activity.
- [1] F. Hoffmann-La Roche AG. Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,877,741 B2, 2014. Examples with defined (R)-stereochemistry and TAAR1 EC₅₀ values. View Source
